molecular formula C9H14ClNSi B14500486 N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine CAS No. 63911-86-4

N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine

Cat. No.: B14500486
CAS No.: 63911-86-4
M. Wt: 199.75 g/mol
InChI Key: KHYFCLHLSFESKM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an amine group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-chloroaniline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block in the preparation of complex molecules for research and industrial applications.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with organic groups makes it a versatile compound in modifying the properties of molecules. The compound can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)-1,2-phenylenediamine
  • N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
  • N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness: N-(4-Chlorophenyl)-1,1,1-trimethylsilanamine stands out due to its unique combination of a silicon atom with a 4-chlorophenyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

63911-86-4

Molecular Formula

C9H14ClNSi

Molecular Weight

199.75 g/mol

IUPAC Name

4-chloro-N-trimethylsilylaniline

InChI

InChI=1S/C9H14ClNSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3

InChI Key

KHYFCLHLSFESKM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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